![molecular formula C7H16ClNO2 B6263161 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride CAS No. 1619-36-9](/img/no-structure.png)
1-(piperidin-4-yl)ethane-1,2-diol hydrochloride
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Overview
Description
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .
Synthesis of Various Piperidine Derivatives
Scientific literature has documented intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Antiplasmodial Activity
Some synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum . These compounds have been evaluated for their antiplasmodial activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum .
Development of Antimalarial Drugs
The alcohol analogues of piperidines have shown promising results in the development of antimalarial drugs . Three promising alcohol analogues were identified which were more active on the resistant strain than the sensitive strain .
Cancer Research
N-(piperidine-4-yl) benzamide compounds have been synthesized and investigated for their effect against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis have been published .
Mechanism of Action
Target of Action
Piperidine derivatives, such as 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical and pharmacological properties .
Result of Action
Piperidine derivatives have been associated with various biological activities .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride involves the conversion of piperidine to 4-piperidone, followed by reduction to 4-piperidinol, and then reaction with ethylene oxide to form the target compound.", "Starting Materials": [ "Piperidine", "Sodium borohydride", "Ethylene oxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Piperidine is reacted with sodium borohydride in methanol to form 4-piperidone.", "4-piperidone is then reduced with sodium borohydride in methanol to form 4-piperidinol.", "4-piperidinol is reacted with ethylene oxide in the presence of hydrochloric acid to form 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride.", "The product is then purified by recrystallization from water." ] } | |
CAS RN |
1619-36-9 |
Product Name |
1-(piperidin-4-yl)ethane-1,2-diol hydrochloride |
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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